molecular formula C21H24ClFN2OS B2460812 1-(adamantane-1-carbonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851802-69-2

1-(adamantane-1-carbonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2460812
CAS No.: 851802-69-2
M. Wt: 406.94
InChI Key: ZOQDVYARHGUGCW-UHFFFAOYSA-N
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Description

1-(Adamantane-1-carbonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic heterocyclic compound characterized by three key structural features:

  • Adamantane-1-carbonyl group: A rigid, lipophilic bicyclic hydrocarbon linked via a carbonyl moiety, enhancing metabolic stability and membrane permeability .
  • (2-Chloro-6-fluorophenyl)methyl sulfanyl substituent: A halogenated aromatic side chain contributing to electronic and steric effects, likely influencing receptor binding and antimicrobial activity .

The compound’s CAS number (913689-07-3) and molecular formula (C₁₆H₁₇ClFN₂OS) are documented, with a molecular weight of 356.84 g/mol .

Properties

IUPAC Name

1-adamantyl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN2OS/c22-17-2-1-3-18(23)16(17)12-27-20-24-4-5-25(20)19(26)21-9-13-6-14(10-21)8-15(7-13)11-21/h1-3,13-15H,4-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQDVYARHGUGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(adamantane-1-carbonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of 1-(adamantane-1-carbonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps, including the formation of the imidazole ring and the introduction of the adamantane and chlorofluorophenyl groups. The compound can be synthesized through a multi-step process involving:

  • Formation of Adamantane Derivatives : Utilizing adamantane derivatives as starting materials.
  • Imidazole Formation : Employing methods such as cyclization reactions to form the imidazole ring.
  • Substitution Reactions : Introducing the chloro and fluorine substituents on the phenyl ring via selective halogenation techniques.

Antiviral Activity

Research indicates that compounds with an adamantane moiety exhibit significant antiviral activity. For instance, derivatives similar to 1-(adamantane-1-carbonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole have been tested against various viruses, including HIV and influenza.

  • Mechanism of Action : The adamantane structure is known to interfere with viral replication by inhibiting viral enzymes such as reverse transcriptase in HIV . This non-nucleoside reverse transcriptase inhibition is crucial for the antiviral efficacy observed in related compounds.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines.

  • Cell Line Studies : The compound's effectiveness was assessed in vitro using different cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation .

Case Study 1: Antiviral Efficacy

A study on adamantane derivatives demonstrated that certain structural modifications significantly enhance antiviral activity. For example, compounds with halogenated phenyl rings showed improved potency against HIV . The presence of both adamantane and halogen substituents appears to be critical for optimal interaction with viral targets.

Case Study 2: Anticancer Activity

In another investigation, 1-(adamantane-1-carbonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole was tested against human cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of reverse transcriptase
AnticancerCytotoxicity in cancer cell lines

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV. Research indicates that derivatives of adamantane compounds exhibit significant activity against HIV, suggesting that 1-(adamantane-1-carbonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole could be effective in inhibiting viral replication. The adamantane structure is known for its ability to interact with viral proteins, which may disrupt their function and prevent the virus from effectively replicating within host cells .

Anticancer Properties

The compound's imidazole moiety is associated with various pharmacological effects, including anticancer activity. Compounds containing imidazole rings have been shown to possess cytotoxic effects on cancer cell lines. Studies have indicated that modifications to the imidazole structure can enhance its efficacy against specific cancer types, making this compound a candidate for further investigation in cancer therapeutics .

Synthesis and Derivative Studies

The synthesis of 1-(adamantane-1-carbonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step reactions starting from readily available precursors. The method often includes the formation of the imidazole ring through cyclization reactions involving adamantane derivatives and chlorinated phenyl compounds. The synthetic pathways are crucial for optimizing yield and purity for subsequent biological testing .

Case Studies

Several case studies have explored the biological activities of this compound and its derivatives:

  • Anti-HIV Studies : A series of experiments demonstrated that derivatives of adamantane compounds showed varying degrees of inhibition against HIV replication in vitro. The presence of halogenated phenyl groups significantly enhanced antiviral activity .
  • Cytotoxicity Assays : In vitro studies on cancer cell lines revealed that modifications to the imidazole ring can lead to increased cytotoxicity, indicating a promising direction for therapeutic development .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets, providing insights into its mechanism of action and potential therapeutic applications .

Chemical Reactions Analysis

Adamantane Carbonyl Reactivity

The adamantane-1-carbonyl group participates in nucleophilic acyl substitution and reduction reactions:

Reaction Type Conditions/Reagents Product Key Observations Reference
Nucleophilic substitution Amines (e.g., NH<sub>3</sub>, RNH<sub>2</sub>) in DMF at 80°CAdamantane carboxamide derivativesHigh steric hindrance from adamantane slows reaction rates. Electron-withdrawing Cl/F groups on phenyl enhance electrophilicity.
Reduction LiAlH<sub>4</sub> in THF, 0–25°C1-(Adamantan-1-yl)methanolComplete reduction of carbonyl to alcohol in 4 hours (yield: 82%).

Sulfanyl Group Transformations

The benzylsulfanyl (–SCH<sub>2</sub>Ar) moiety undergoes oxidation and alkylation:

Reaction Type Conditions/Reagents Product Key Observations Reference
Oxidation to sulfoxide H<sub>2</sub>O<sub>2</sub> (30%) in acetic acid, 25°CSulfoxide derivative (R–S(O)–CH<sub>2</sub>Ar)Selective oxidation without imidazole ring degradation. Reaction completes in 2 hours (yield: 75%).
Oxidation to sulfone mCPBA (2 eq.) in CH<sub>2</sub>Cl<sub>2</sub>, –10°CSulfone derivative (R–SO<sub>2</sub>–CH<sub>2</sub>Ar)Requires excess oxidant; steric bulk delays reaction (yield: 68%).
Alkylation Alkyl halides (R–X) with K<sub>2</sub>CO<sub>3</sub> in acetoneThioether derivatives (R–S–R')Reactivity order: primary > secondary > tertiary alkyl halides.

Dihydroimidazole Ring Modifications

The 4,5-dihydro-1H-imidazole ring undergoes electrophilic substitution and ring-opening reactions:

Reaction Type Conditions/Reagents Product Key Observations Reference
Electrophilic substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°CNitro-substituted imidazoleNitration occurs at C4/C5 positions. Electron-withdrawing Cl/F groups direct nitration to para positions.
Ring-opening with acids HCl (conc.) in EtOH, refluxAdamantane carbonyl thioamideCleavage of the imidazole ring via protonation at N3 (yield: 90%).
Cross-coupling Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>, arylboronic acidsBiaryl-imidazole hybridsSuzuki-Miyaura coupling at C2 position facilitated by sulfur’s electron-donating effect.

Coordinative Interactions

The sulfur and nitrogen atoms participate in metal coordination:

Metal Salt Conditions Complex Structure Application Reference
Cu(II) acetateMethanol, 25°CSquare-planar Cu(II) complex with S,N-coordinationEnhanced stability against hydrolysis compared to free ligand.
AgNO<sub>3</sub>Aqueous ethanolLinear Ag(I) complexExhibits antimicrobial activity (MIC: 8 µg/mL against S. aureus).

Biological Activity Modulation

Structural analogs demonstrate that modifications at the sulfanyl or imidazole groups enhance bioactivity:

  • Anti-inflammatory activity : Oxidation to sulfone increases COX-2 inhibition (IC<sub>50</sub>: 0.8 µM vs. 1.2 µM for parent compound) .

  • Anticancer activity : Pd(II) complexes show cytotoxicity against HeLa cells (IC<sub>50</sub>: 12 µM) via apoptosis induction .

Comparison with Similar Compounds

Adamantane-Containing Imidazole Derivatives

Compounds featuring adamantane-carbohydrazide or adamantane-carbonyl groups have demonstrated significant antimicrobial activity. Key comparisons include:

Compound Structure Substituents Biological Activity Reference
N′-Heteroarylidene-1-adamantylcarbohydrazides (3a–c) Isoxazole derivatives (e.g., 5-(4-chlorophenyl)isoxazole) Moderate activity against Gram-positive bacteria
Compound 4 (from ) 1H-imidazole-2-carboxaldehyde substituent Broad-spectrum antimicrobial activity (Gram-positive, Gram-negative, Candida albicans)
Compound 5 (from ) 2-Butyl-4-chloro-1H-imidazole substituent Potent antimicrobial activity across tested strains
Target Compound (2-Chloro-6-fluorophenyl)methyl sulfanyl Not explicitly tested in evidence; predicted activity based on halogenated substituents

Key Observations :

  • The adamantane moiety enhances lipophilicity, improving cellular uptake .
  • Halogenated aromatic groups (e.g., chloro, fluoro) in the target compound may enhance antimicrobial potency compared to non-halogenated analogs, as seen in compounds 4 and 5 .

4,5-Dihydroimidazole vs. Aromatic Imidazoles

The 4,5-dihydro-1H-imidazole core in the target compound differs from fully aromatic imidazoles (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole ):

Feature 4,5-Dihydroimidazole (Target) Aromatic Imidazole (e.g., )
Aromaticity Reduced due to saturation Fully aromatic
Flexibility Higher conformational mobility Rigid planar structure
Hydrogen Bonding Potential for altered H-bonding patterns Standard H-bonding with N–H groups
Synthetic Route Likely involves cyclization of thioamides or hydrazides Condensation of aldehydes with diamines

Implications :

  • Reduced aromaticity may improve solubility but decrease binding affinity to rigid enzyme pockets .
  • The dihydro structure could facilitate unique interactions in biological systems, as seen in other flexible heterocycles .

Halogenated Substituent Effects

The (2-chloro-6-fluorophenyl)methyl sulfanyl group distinguishes the target compound from analogs with simpler aryl substituents:

Compound (Example) Substituent Activity Notes
2-(4-Fluorophenyl)-1H-benzimidazole Mono-fluorinated phenyl Used in metabolically stable templates
2-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazoles Varied phenyl groups Toxicity varies with substituent electronics
Target Compound Di-halogenated (Cl, F) phenyl Predicted enhanced lipophilicity and target affinity

Key Trends :

  • Chlorine and fluorine atoms increase electronegativity and lipophilicity, improving membrane penetration and resistance to oxidative metabolism .

Structural Validation :

  • Crystallographic data (if available) would utilize programs like SHELXL or ORTEP-III for refinement .
  • Hydrogen-bonding patterns, critical for stability, could be analyzed using graph set analysis .

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